molecular formula C20H24N2O3S B3729624 3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide

3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide

Cat. No. B3729624
M. Wt: 372.5 g/mol
InChI Key: KEZNVHQUQCVDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide” is likely an organic compound that contains a benzamide group (a benzene ring attached to a carboxamide), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and a cyclohexylamino group (a cyclohexane ring attached to an amino group). These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzamide and sulfonyl groups are likely to contribute to the compound’s polarity, which could influence its solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, benzamides can participate in nucleophilic acyl substitution reactions, and sulfonyl groups can be involved in various substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzamide group could contribute to its solubility in polar solvents, and the sulfonyl group could influence its acidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Sulfonylureas, a class of drugs that contain a sulfonyl group, act by closing ATP-sensitive potassium channels on pancreatic beta cells, raising intracellular potassium and calcium ion concentrations .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing sulfonyl groups should be handled with care, as they can be corrosive and cause skin and eye irritation .

properties

IUPAC Name

3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-12-13-16(20(23)21-17-8-4-2-5-9-17)14-19(15)26(24,25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18,22H,3,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZNVHQUQCVDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.